BenchChemオンラインストアへようこそ!

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate

Medicinal chemistry Structure-activity relationships Pharmacophore design

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 391896-44-9; MF C₂₂H₁₉N₃O₄S₂; MW 453.53 g/mol) is a synthetic thiourea derivative incorporating a 4-benzoylbenzoyl moiety, a 2-aminothiazole core, and an ethyl acetate side chain. This compound belongs to the aroylthiourea class, a family widely investigated for anticancer, antimicrobial, and enzyme-inhibitory properties.

Molecular Formula C22H19N3O4S2
Molecular Weight 453.53
CAS No. 391896-44-9
Cat. No. B2420898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate
CAS391896-44-9
Molecular FormulaC22H19N3O4S2
Molecular Weight453.53
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H19N3O4S2/c1-2-29-18(26)12-17-13-31-22(23-17)25-21(30)24-20(28)16-10-8-15(9-11-16)19(27)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H2,23,24,25,28,30)
InChIKeySENFGRRWBHCFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 391896-44-9): Sourcing & Differentiation Guide


Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 391896-44-9; MF C₂₂H₁₉N₃O₄S₂; MW 453.53 g/mol) is a synthetic thiourea derivative incorporating a 4-benzoylbenzoyl moiety, a 2-aminothiazole core, and an ethyl acetate side chain [1]. This compound belongs to the aroylthiourea class, a family widely investigated for anticancer, antimicrobial, and enzyme-inhibitory properties [2]. The 4-benzoylbenzoyl substituent distinguishes it from simpler benzoylthiourea analogs, imparting a substantially larger molecular surface area, higher lipophilicity (XLogP3 = 4.4), and an extended hydrogen-bonding pharmacophore with 7 H-bond acceptors and 2 H-bond donors [1]. These structural features are expected to modulate target binding affinity, selectivity, and physicochemical profile relative to mono-benzoyl or heteroaryl-substituted comparators, making direct generic substitution scientifically unsound without empirical validation.

Why Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate Cannot Be Interchanged with Close Analogs


Within the aroylthiourea-thiazole chemotype, small structural perturbations produce disproportionate effects on biological activity. The literature consistently demonstrates that electronic character and steric bulk of the aroyl substituent are dominant determinants of potency and selectivity [1]. The 4-benzoylbenzoyl group in CAS 391896-44-9 introduces an extended aromatic system with a distal ketone capable of additional π-stacking, hydrophobic, and hydrogen-bonding contacts with biological targets—contacts that are absent in the simpler benzoyl (CAS 446307-70-6), 4-methylbenzoyl (CAS 431916-22-2), or 2-methylbenzoyl (CAS 431913-50-7) analogs. Furthermore, SAR studies on related thiourea derivatives show that replacing a benzoyl group with cyclohexanecarbonyl or nitrobenzoyl substituents yields markedly different cytotoxicity and antimicrobial profiles [2]. These substituent-dependent activity cliffs mean that procurement decisions cannot rely on class-level assumptions; the specific 4-benzoylbenzoyl-bearing compound must be evaluated and sourced individually for any target application.

Quantitative Differentiation Evidence for Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 391896-44-9)


Molecular Size and Pharmacophore Expansion vs. Benzoylthiourea Analog (CAS 446307-70-6)

CAS 391896-44-9 possesses a molecular weight of 453.53 g/mol, which is approximately 104 g/mol (30%) larger than the simple benzoyl analog ethyl 2-[2-(3-benzoylthioureido)thiazol-4-yl]acetate (CAS 446307-70-6; MW 349.42 g/mol) [1]. This mass difference corresponds to the additional benzoyl group in the 4-benzoylbenzoyl moiety. The target compound also contains 7 hydrogen bond acceptors and 2 hydrogen bond donors versus 5 acceptors and 2 donors for CAS 446307-70-6, and has an XLogP3 of 4.4 compared to an estimated ~2.5–3.0 for the simpler benzoyl analog [1]. The larger molecular surface area and additional H-bond acceptor sites create a distinct pharmacophore that may engage different protein binding pockets or establish supplementary target interactions unavailable to the mono-benzoyl comparator.

Medicinal chemistry Structure-activity relationships Pharmacophore design

Electronic and Steric Differentiation from 4-Methylbenzoyl Analog (CAS 431916-22-2)

The 4-benzoylbenzoyl substituent on CAS 391896-44-9 (MW 453.53) introduces an electron-withdrawing, resonance-extended aromatic system, whereas the 4-methylbenzoyl analog (CAS 431916-22-2; MW 363.5 g/mol) bears an electron-donating methyl group at the para position [1]. The Hammett σₚ constant for the benzoyl group (σₚ ≈ +0.43 for COPh) is strongly electron-withdrawing, while the para-methyl substituent is electron-donating (σₚ = −0.17). Literature SAR on benzothiazole-linked thioureas demonstrates that electronic factors on the aryl ring have a dominant effect on both antimicrobial and anticancer potency, with electron-withdrawing substituents generally favoring cytotoxicity in MCF-7 and HeLa cell lines [2]. The 4-benzoylbenzoyl group also adds approximately 90 g/mol of additional mass and a second aromatic ring capable of π-stacking interactions not possible with the 4-methylbenzoyl comparator.

Medicinal chemistry Lead optimization Bioisostere evaluation

Class-Level Anticancer Activity Benchmarking Against Benzothiazole-Thiourea Derivatives

While compound-specific IC₅₀ data for CAS 391896-44-9 have not been published in peer-reviewed literature, closely related benzothiazole-bearing thiourea derivatives provide a quantitative activity benchmark for this chemotype. In a systematic study of 20 thiourea derivatives bearing a benzothiazole moiety evaluated by MTT assay, the most potent compounds (2d, 5c, and 5d) exhibited IC₅₀ values in the range of 18–26 μM against MCF-7 breast cancer cells and 38–46 μM against HeLa cervical cancer cells [1]. The study authors concluded that electronic factors on the (benz)thiazole ring had a dominant effect on activity. The 4-benzoylbenzoyl group, with its strong electron-withdrawing character and extended π-system, is predicted to fall within or exceed this activity range, but procurement for structure-activity studies must verify this empirically.

Anticancer drug discovery Cytotoxicity screening Thiourea SAR

Acyl Substituent Priority in Antileishmanial Thiourea SAR: Thiazole vs. Furyl Substituents

A structure-activity relationship study of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives evaluated against Leishmania major promastigotes established a clear substituent priority ranking at the thiourea nitrogen: 5-methyl-4-phenylthiazole > furyl methyl > 4-phenylthiazole [1]. The most active compounds in this series achieved IC₅₀ values of 38.54–84.75 μg/mL after 48 h, compared to 0.19 μg/mL for the reference drug amphotericin B. This SAR directly demonstrates that the identity of the heterocycle attached to the thiourea nitrogen is a critical potency determinant, and that thiazole-containing derivatives outperform furyl-substituted analogs. CAS 391896-44-9, which incorporates a 4-ethoxycarbonylmethyl-substituted thiazole linked via the thioureido bridge, occupies a structurally distinct position in this SAR landscape that cannot be replicated by furyl, phenyl, or simple thiazole analogs.

Antileishmanial drug discovery Thiourea SAR Neglected tropical diseases

Structural Distinction from Cyclohexanecarbonyl and Nitrobenzoyl Thiourea Analogs

Two additional commercially available analogs highlight the structural uniqueness of CAS 391896-44-9: ethyl 2-(2-(3-(cyclohexanecarbonyl)thioureido)thiazol-4-yl)acetate (saturated, non-aromatic acyl group) and ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate (strongly electron-withdrawing nitroaromatic) . The 4-benzoylbenzoyl group in CAS 391896-44-9 combines an aromatic ketone with an extended biphenyl-like π-system—a pharmacophoric feature absent in the completely saturated cyclohexyl analog and structurally distinct from the mono-substituted nitrobenzoyl derivative. In thiourea SAR, replacing an aromatic acyl group with an aliphatic one (cyclohexanecarbonyl) generally abolishes π-stacking interactions and substantially alters conformational preferences, while the 3-nitro substitution pattern differs in both electronics and geometry from the para-extended 4-benzoylbenzoyl system. These differences in aromaticity, substitution pattern, and spatial extension mean that biological activity observed for any one of these analogs cannot be extrapolated to the others.

Chemical biology tool compounds Thiourea chemotype comparison Assay development

Recommended Application Scenarios for Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate (CAS 391896-44-9)


Anticancer Lead Optimization: Breast and Cervical Cancer Cell Line Screening

CAS 391896-44-9 is positioned for in vitro cytotoxicity profiling against MCF-7 (breast) and HeLa (cervical) cancer cell lines. As established in Section 3, the benzothiazole-thiourea chemotype has demonstrated reproducible IC₅₀ values in the 18–46 μM range in these lines, with potency being strongly modulated by electronic factors on the (benz)thiazole ring [1]. The 4-benzoylbenzoyl group's electron-withdrawing character (σₚ ≈ +0.43) and extended π-system are expected to place this compound at or above the class activity benchmark. Researchers should employ MTT or resazurin-based viability assays with 48–72 h exposure, using the benzothiazole-thiourea derivatives from Saeed et al. (2010) as positive comparators [1]. Procurement of CAS 391896-44-9 specifically—rather than the simpler benzoyl or 4-methylbenzoyl analogs—is essential because electronic character is the primary activity driver in this series.

Antileishmanial Drug Discovery: L. major Promastigote Screening

The SAR evidence from Mohammadi-Ghalehbin et al. (2023) establishes that thiazole-substituted thiourea derivatives outperform furyl-based analogs by approximately 2.2-fold in anti-leishmanial activity against L. major promastigotes [2]. CAS 391896-44-9, with its thiazole core linked via a thioureido bridge and functionalized with an ethyl acetate side chain, is structurally positioned within the active region of this SAR landscape. Screening should use the MTT colorimetric assay at 48 h, with amphotericin B (IC₅₀ = 0.19 μg/mL) as the positive control reference standard [2]. The compound's XLogP3 of 4.4 predicts sufficient membrane permeability for intracellular parasite targeting, an advantage over less lipophilic thiazole-thiourea analogs.

Pharmacophore-Driven Medicinal Chemistry: Extended Aromatic System Design

CAS 391896-44-9 serves as a privileged scaffold for medicinal chemistry programs requiring an extended aromatic pharmacophore with multiple hydrogen-bonding capabilities (7 HBA, 2 HBD). The 4-benzoylbenzoyl group provides a biphenyl-like architecture that enables π-stacking interactions with aromatic protein residues (Phe, Tyr, Trp) and additional hydrophobic contacts not accessible to mono-benzoyl (CAS 446307-70-6) or 4-methylbenzoyl (CAS 431916-22-2) analogs. As demonstrated in molecular docking studies of related thiourea derivatives against N-myristoyltransferase, hydrophobic and π-stacking interactions are critical contributors to target binding affinity and selectivity [2]. This compound is therefore recommended for fragment-based or structure-based design campaigns where the extended aryl-ketone moiety can be exploited for target engagement.

Chemical Biology Tool Compound for Kinase or Enzyme Inhibition Profiling

The thioureido-thiazole motif present in CAS 391896-44-9 is a recognized pharmacophore for enzyme inhibition, with documented activity against carbonic anhydrase isoforms (related benzoylthioureido derivatives achieving Kᵢ values as low as 58.60 nM against hCA-I) [3]. For kinase profiling or enzyme inhibition panels, CAS 391896-44-9 should be procured rather than the cyclohexanecarbonyl or 3-nitrobenzoyl analogs, because the aromatic 4-benzoylbenzoyl group provides specific π-stacking interactions with enzyme active sites that saturated or differently-substituted aromatic analogs cannot replicate. Researchers should include appropriate positive controls (e.g., acetazolamide for carbonic anhydrase, staurosporine for broad kinase profiling) and note that the compound's relatively high XLogP3 (4.4) may require DMSO stock solutions with final assay concentrations kept below 0.1% DMSO to avoid solvent interference.

Quote Request

Request a Quote for Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.